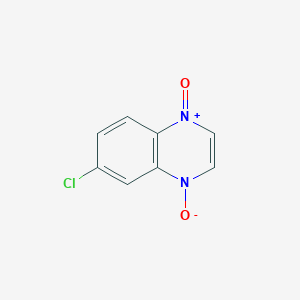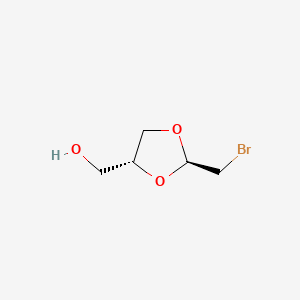
trans-2-Bromomethyl-1,3-dioxolane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Bromomethyl-1,3-dioxolane-4-methanol: is an organic compound with the molecular formula C5H9BrO3 It is a brominated derivative of dioxolane, featuring a bromomethyl group and a hydroxymethyl group attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reagent Formation: trans-2-Bromomethyl-1,3-dioxolane-4-methanol can be synthesized by reacting 2-bromomethyl-1,3-dioxolane with magnesium in tetrahydrofuran to form the corresponding Grignard reagent.
Condensation Reactions: Another method involves the condensation of carbonyl compounds with vicinal diols in the presence of ethanol, which results in the formation of 1,3-dioxolanes.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: trans-2-Bromomethyl-1,3-dioxolane-4-methanol undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group.
Oxidation and Reduction: The hydroxymethyl group can participate in oxidation and reduction reactions, forming various oxidized or reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted dioxolanes can be formed.
Oxidation Products: Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
Reduction Products: Reduction can lead to the formation of alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: trans-2-Bromomethyl-1,3-dioxolane-4-methanol is used as a building block in the synthesis of complex organic molecules.
Grignard Reagent Preparation: It serves as a precursor for the preparation of Grignard reagents, which are essential in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it useful in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Mécanisme D'action
The mechanism of action of trans-2-Bromomethyl-1,3-dioxolane-4-methanol involves its reactivity as a brominated compound. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The hydroxymethyl group can participate in oxidation and reduction reactions, further diversifying the compound’s reactivity. These reactions are facilitated by the dioxolane ring, which stabilizes the intermediate species formed during the reactions .
Comparaison Avec Des Composés Similaires
2-Bromomethyl-1,3-dioxolane: This compound is similar in structure but lacks the hydroxymethyl group, making it less versatile in certain reactions.
1,3-Dioxolane-4-methanol: This compound lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness: trans-2-Bromomethyl-1,3-dioxolane-4-methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups, which provide a combination of reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and industrial applications.
Propriétés
Numéro CAS |
6204-43-9 |
|---|---|
Formule moléculaire |
C5H9BrO3 |
Poids moléculaire |
197.03 g/mol |
Nom IUPAC |
[(2R,4R)-2-(bromomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9BrO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
ZSLVLMWYSIERCN-RFZPGFLSSA-N |
SMILES isomérique |
C1[C@H](O[C@@H](O1)CBr)CO |
SMILES canonique |
C1C(OC(O1)CBr)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



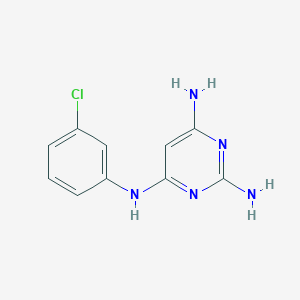
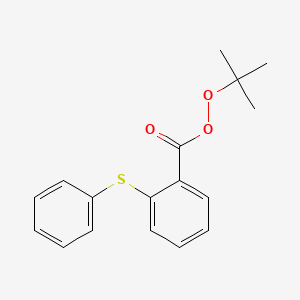
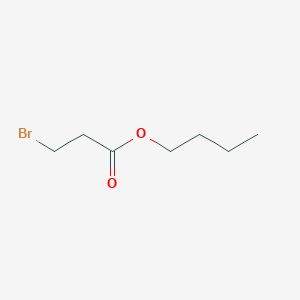
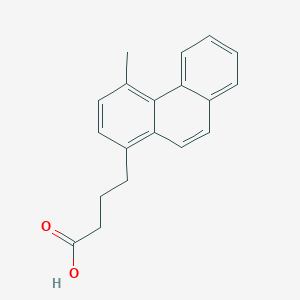

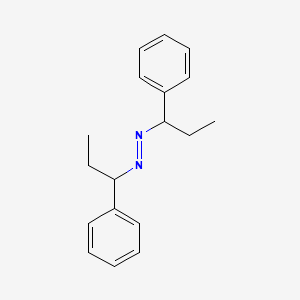
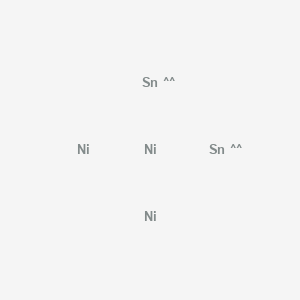
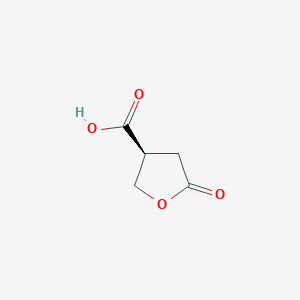
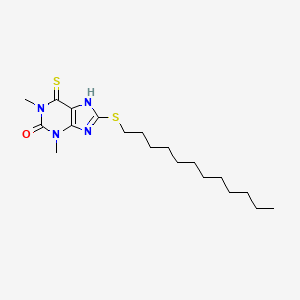
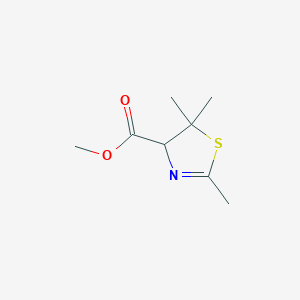
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
